molecular formula C16H18N2O3 B3505592 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B3505592
M. Wt: 286.33 g/mol
InChI Key: AYABLUNTCTZVKH-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the reaction of cyclohexylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.

Major Products:

Scientific Research Applications

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methylbutyramide

Comparison: Compared to similar compounds, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(19)17-11-7-8-13-14(9-11)16(21)18(15(13)20)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABLUNTCTZVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 5
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 6
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

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